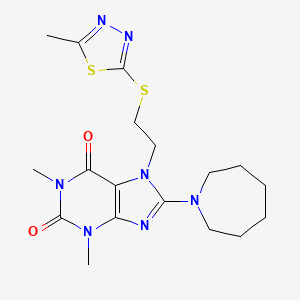

8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

This compound features a purine-2,6-dione core substituted with:

- 8-position: Azepan-1-yl (7-membered saturated nitrogen ring).

- 7-position: Ethylthio linker bridging to a 5-methyl-1,3,4-thiadiazol-2-yl group.

- 1- and 3-positions: Methyl groups.

The 1,3,4-thiadiazole moiety may enhance binding affinity through sulfur-mediated interactions, as seen in related thiadiazole-containing inhibitors .

Properties

IUPAC Name |

8-(azepan-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O2S2/c1-12-20-21-17(29-12)28-11-10-25-13-14(22(2)18(27)23(3)15(13)26)19-16(25)24-8-6-4-5-7-9-24/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWRXFOVBACSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety and the azepane ring suggests a unique interaction profile with biological targets, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₅O₂S

- Molecular Weight : 373.48 g/mol

Structural Features

| Feature | Description |

|---|---|

| Purine Core | Central structure providing nucleobase properties |

| Azepane Ring | Contributes to the compound's pharmacokinetics |

| Thiadiazole Moiety | Potential for anticancer activity |

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, a related study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The findings revealed:

- Compound Efficacy : One derivative showed an IC50 value of 0.034 ± 0.008 mmol L⁻¹ against A549 cells, indicating potent activity.

- Mechanism of Action : The proposed mechanism involves the inhibition of aromatase activity, which is crucial in estrogen biosynthesis in certain cancers.

Mechanistic Insights

The biological activity of this compound may be attributed to:

- Aromatase Inhibition : Similar compounds have demonstrated the ability to inhibit aromatase activity effectively.

- Cell Cycle Arrest : Flow cytometry studies on related compounds indicated that they induce apoptosis and block cell cycle progression in cancer cells .

- Selective Cytotoxicity : The selectivity towards cancer cells over normal cells highlights its therapeutic potential.

Comparative Studies

A comparative analysis of various thiadiazole derivatives reveals a trend in their biological activities:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Thiadiazole Derivative A | 0.084 | MCF-7 |

| Thiadiazole Derivative B | 0.034 | A549 |

| Standard Drug (Cisplatin) | 0.050 | MCF-7 |

Study on Anticancer Properties

In a study published in Medicinal Chemistry Research, researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxic effects across multiple cancer cell lines . The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation.

Pharmacokinetic Profile

Another study focused on the pharmacokinetics of related purine derivatives indicated rapid absorption and significant bioavailability when administered orally . This suggests that this compound could exhibit favorable pharmacokinetic properties conducive to therapeutic use.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of purine derivatives that incorporate a thiadiazole moiety, known for its diverse biological activities. The synthesis typically involves multi-step reactions where the thiadiazole component is introduced through alkylation reactions using appropriate thiol precursors. For example, a study detailed the synthesis of related compounds through a two-step protocol involving the preparation of 2-chloroethyl thio derivatives followed by nucleophilic substitution reactions .

Anticancer Properties

Research indicates that compounds containing thiadiazole and purine structures exhibit significant anticancer activity. One study evaluated various derivatives against human tumor cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives had IC50 values as low as 5.5 µg/ml against MCF-7 cells, demonstrating potent anticancer efficacy .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Effects

The presence of the thiadiazole ring has been correlated with antimicrobial properties. Compounds similar to 8-(azepan-1-yl)-1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione have shown effectiveness against various bacterial strains. A study highlighted that derivatives with substituted phenyl groups exhibited enhanced antibacterial activity .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute in Cairo, several new coumarin-containing compounds were synthesized and tested for their anticancer potential against MCF-7 and HepG2 cell lines. Among these, compounds derived from the purine structure demonstrated significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of thiadiazole derivatives showed that specific modifications to the thiadiazole moiety could enhance activity against resistant bacterial strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Structural Analogues in Purine-Dione Derivatives

Key analogues from –11 include:

| Compound Name | Substituents (Position) | Key Structural Differences |

|---|---|---|

| 8-(Butyl)-1-methyl-7-p-methylphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Butyl (8), p-methylphenyl (7) | Imidazo-purine core; lacks thiadiazole |

| 8-(2-Methoxyphenyl)-1-methyl-7-(2'-methyl-4'-hydroxyphenyl)-purine-dione | Methoxyphenyl (8), hydroxyl/methylphenyl (7) | Aromatic substituents; no sulfur-containing groups |

| Target Compound | Azepane (8), thiadiazole-ethylthio (7) | Larger N-heterocycle (azepane); thioether linker |

Key Observations :

Challenges :

Chemoinformatic and Structural Similarity Analysis

Using Tanimoto coefficients (), structural similarity can be quantified:

GIN (Graph Isomorphism Network) Analysis ():

- GIN can identify topological similarities in molecular graphs. The target compound’s thiadiazole and purine core may align with kinase inhibitors like imatinib in scaffold geometry, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.